molecular formula C9H15PSi B3051305 Phosphine, phenyl(trimethylsilyl)- CAS No. 32796-33-1

Phosphine, phenyl(trimethylsilyl)-

Cat. No. B3051305
CAS RN: 32796-33-1
M. Wt: 182.27 g/mol
InChI Key: YUSZLOVWCKZYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphine, phenyl(trimethylsilyl)- is a type of organophosphine compound. It contains a phosphorus atom bonded to a phenyl group and a trimethylsilyl group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .


Synthesis Analysis

The synthesis of tertiary phosphines, such as Phosphine, phenyl(trimethylsilyl)-, has been a topic of research in recent years . Various synthetic approaches have been explored, including the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach continues to be widely used and universal .


Molecular Structure Analysis

The molecular structure of Phosphine, phenyl(trimethylsilyl)- involves a phosphorus atom bonded to a phenyl group and a trimethylsilyl group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .


Chemical Reactions Analysis

Phosphine, phenyl(trimethylsilyl)-, like other tertiary phosphines, is involved in a wide range of chemical reactions . These reactions often involve nucleophilic attack at a carbon atom of an electrophilic substrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of Phosphine, phenyl(trimethylsilyl)- are influenced by its molecular structure . The presence of the trimethylsilyl group imparts certain properties to the molecule, such as chemical inertness and a large molecular volume .

Scientific Research Applications

1. Synthesis and Catalysis

Phenyl(trimethylsilyl)phosphine has been used in the synthesis of water-soluble cationic phosphine ligands containing m-guanidinium phenyl moieties. These ligands are utilized in aqueous Heck-type reactions, showcasing their role in catalysis (Hessler et al., 1997). Additionally, the compound has been found effective in catalyzing the cyclization of phenyl isocyanate, a process significant in organic synthesis (Itoh et al., 1969).

2. In Organic Reactions

Phenyl(trimethylsilyl)phosphine plays a crucial role in various organic reactions. For instance, it's involved in the synthesis of chiral bidentate phosphine ligands, an essential aspect of asymmetric synthesis (Hessler et al., 1997). It also participates in the formation of persistent phosphinyl radicals and their low-temperature dimerization into corresponding diphosphines, contributing to studies in radical chemistry (Dumitrescu et al., 2004).

3. Formation of Phosphorus Compounds

In research on phosphorus chemistry, phenyl(trimethylsilyl)phosphine is essential in synthesizing unique phosphorus compounds. For example, its interaction with halogenated isocyanide dichlorides can yield tetraphosphahexadienes, demonstrating its role in the formation of complex phosphorus structures (Appel et al., 1980).

4. Ligand Synthesis and Coordination Chemistry

This compound is instrumental in synthesizing P-stereogenic diarylphosphinites and investigating their use in palladium-catalyzed enantioselective addition reactions (Huang et al., 2014). Its role in coordination chemistry is highlighted by its ability to form complexes with metals, enhancing the understanding of ligand-metal interactions.

5. Application in Material Science

Phenyl(trimethylsilyl)phosphine has applications in material science, particularly in the synthesis of specific organic materials and polymers. Its reactivity with various organometallic compounds facilitates the creation of novel materials with unique properties (Itoh et al., 1969).

Mechanism of Action

The mechanism of action of Phosphine, phenyl(trimethylsilyl)- in chemical reactions often involves its role as a Lewis base . As a Lewis base, it can donate a pair of electrons to a Lewis acid in a chemical reaction .

Safety and Hazards

Phosphine, phenyl(trimethylsilyl)- is considered hazardous . It is harmful if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure . It is recommended to handle this chemical with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .

Future Directions

The future directions in the study of Phosphine, phenyl(trimethylsilyl)- and similar compounds involve further exploration of their synthesis, reactivity, and applications . There is ongoing research into the design of new phosphines of various structures and the tuning of their properties .

properties

IUPAC Name

phenyl(trimethylsilyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15PSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSZLOVWCKZYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)PC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15PSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587036
Record name Phenyl(trimethylsilyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(trimethylsilyl)phosphane

CAS RN

32796-33-1
Record name Phenyl(trimethylsilyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphine, phenyl(trimethylsilyl)-
Reactant of Route 2
Phosphine, phenyl(trimethylsilyl)-
Reactant of Route 3
Phosphine, phenyl(trimethylsilyl)-
Reactant of Route 4
Phosphine, phenyl(trimethylsilyl)-
Reactant of Route 5
Phosphine, phenyl(trimethylsilyl)-
Reactant of Route 6
Phosphine, phenyl(trimethylsilyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.